Mercuric cyanide
Description
Overview of Coordination Compound Classification
Coordination compounds consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. Mercuric cyanide is classified as a coordination compound where the central metal cation is mercury(II) (Hg²⁺) and the ligands are the cyanide anions (CN⁻). cymitquimica.comnih.gov
In its solid state and in aqueous solution, Hg(CN)₂ adopts a nearly linear molecular geometry, with the two cyanide ligands bonded to the central mercury atom. wikipedia.org The C-Hg-C bond angle is approximately 175.0°. wikipedia.org Vibrational spectroscopy studies, including infrared and Raman spectra, have been crucial in elucidating its structure. These studies confirm that the cyanide ligands are bonded to the mercury atom through their carbon atoms (Hg-C≡N), rather than the nitrogen atoms. aip.org
Under high pressure, this compound undergoes a significant structural phase transition. wikipedia.org Between 16-20 kbar, the coordination number of the mercury(II) center changes from two to four as the cyanide groups from neighboring molecules bind to it, forming Hg-N bonds. wikipedia.org This results in a transformation from a tetragonal crystal structure to a distorted tetrahedral coordination geometry within a cubic crystal structure, similar to that of cadmium cyanide (Cd(CN)₂). wikipedia.org This behavior highlights the role of the cyanide ligand as an ambidentate ligand, capable of bridging metal centers.
Significance in Inorganic and Materials Chemistry Research
This compound is a compound of considerable interest in inorganic and materials chemistry research due to its unique structural properties and reactivity.
Building Block for Coordination Polymers: A primary area of research involves using Hg(CN)₂ as a linear, neutral building block for the synthesis of coordination polymers. wikipedia.orgacs.org As a soft Lewis acid, the mercury center in Hg(CN)₂ can accept additional ligands, allowing it to link other metal complexes into multidimensional structures. wikipedia.orgacs.org For example, reacting Hg(CN)₂ with transition metal complexes containing halide ligands can lead to the formation of bimetallic coordination polymers where chloride ligands bridge the transition metal and mercury centers. acs.orgacs.org The structure of these polymers can be tuned by varying the transition metal and the other ligands present, leading to diverse motifs such as 1-D chains, 2-D layers, and 3-D frameworks. acs.orgacs.org
Precursor for Other Compounds: Historically and in laboratory settings, this compound has been used as a precursor for other chemical compounds.
Cyanogen (B1215507): Upon heating, dry this compound decomposes to produce cyanogen gas, (CN)₂, and elemental mercury, although other synthesis routes are often superior. wikipedia.org
Organometallic Complexes: It serves as a source of the Hg²⁺ ion in reactions with other organometallic compounds. For instance, it reacts with sodium tetracarbonylcobalt to form Hg[Co(CO)₄]₂. wikipedia.org
Catalysis: In organic synthesis, mercury(II) cyanide has been employed as a catalyst in the Koenigs-Knorr reaction, a method for the synthesis of glycosides. wikipedia.org
The study of its decomposition, which can be initiated by light or heat, is also of research interest. wikipedia.orgnih.gov When heated to decomposition, it emits toxic fumes of mercury and cyanide. nih.gov
| Research Application | Description |
| Coordination Polymers | Acts as a neutral, linear building block to construct complex, multidimensional supramolecular structures with other metal complexes. wikipedia.orgacs.orgacs.org |
| Precursor for Cyanogen | Decomposes upon heating to yield cyanogen gas, (CN)₂. wikipedia.org |
| Catalysis | Used as a catalyst in the Koenigs-Knorr reaction for glycoside synthesis. wikipedia.org |
| Pressure Studies | Its phase transition under high pressure provides a model for studying changes in coordination geometry in solids. wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
dicyanomercury | |
|---|---|---|
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InChI |
InChI=1S/2CN.Hg/c2*1-2; | |
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InChI Key |
FQGYCXFLEQVDJQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C(#N)[Hg]C#N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Hg(CN)2, C2HgN2 | |
| Record name | MERCURIC CYANIDE | |
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DSSTOX Substance ID |
DTXSID3060457 | |
| Record name | Mercuric cyanide | |
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Molecular Weight |
252.63 g/mol | |
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Physical Description |
Mercuric cyanide appears as odorless tetragonal crystals or white powder. Toxic by inhalation (dust, and the hydrogen cyanide from decomposition) and by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white powder that darkens with light exposure; [Merck Index] Soluble in cold water (9.3 g/100 ml); [Sullivan, p. 707] | |
| Record name | MERCURIC CYANIDE | |
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| Record name | Mercury(II) cyanide | |
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Boiling Point |
Decomposes | |
| Record name | MERCURIC CYANIDE | |
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Solubility |
1 g/13 ml water; 1 g/2 ml boiling water, 1 g /13 ml alcohol; 1 g/4 ml methanol, Slightly soluble in ether., 9.3 G SOL IN 100 ML WATER @ 14 °C, For more Solubility (Complete) data for MERCURIC CYANIDE (8 total), please visit the HSDB record page. | |
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Density |
4 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.00 g/cu cm @ 20 °C | |
| Record name | MERCURIC CYANIDE | |
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| Record name | MERCURIC CYANIDE | |
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Color/Form |
Colorless, tetragonal crystals or white powder, Transparent prisms | |
CAS No. |
592-04-1 | |
| Record name | MERCURIC CYANIDE | |
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| Record name | Mercuric cyanide | |
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| Record name | Mercuric cyanide | |
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| Record name | Mercury cyanide (Hg(CN)2) | |
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| Record name | Mercury dicyanide | |
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| Record name | MERCURIC CYANIDE | |
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Melting Point |
Decomposes at 320 °C | |
| Record name | MERCURIC CYANIDE | |
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Synthetic Pathways and Preparation Methodologies for Mercuric Cyanide
Mercury-Cyanide Interactions in Geochemical Systems
A significant geochemical pathway for the formation of mercury-cyanide complexes occurs in the context of artisanal and small-scale gold mining (ASGM). researchgate.netnih.govopenrepository.com In many ASGM operations, elemental mercury (Hg⁰) is used to amalgamate gold from ore. openrepository.com The leftover tailings from this process are often rich in residual mercury. researchgate.netacs.org Subsequently, these mercury-contaminated tailings may be reprocessed using cyanide (CN⁻) solutions to extract any remaining gold. nih.govacs.org
This practice creates conditions ripe for the formation of highly soluble and mobile mercury-cyanide complexes. researchgate.netnih.govduke.edu Under aerobic conditions, elemental mercury reacts with cyanide to produce various stable mercuric cyanide complexes, such as Hg(CN)₂, Hg(CN)₃⁻, and Hg(CN)₄²⁻. researchgate.netacs.org
Hg⁰ + O₂ + nCN⁻ → Hg(CN)ₙ²⁻ⁿ (and other products)
The agitation of tailings during reprocessing aids in dispersing the elemental mercury, which increases its reactive surface area and promotes the production of these solvated mercury complexes. acs.org The formation of these complexes is a major environmental concern as it enhances the mobility and bioavailability of mercury in terrestrial and aquatic systems surrounding mining sites. researchgate.netresearchgate.netnih.govresearchgate.net The presence of cyanide can thus transform relatively immobile elemental mercury into highly soluble forms that can be transported over greater distances. duke.edu While gold and silver also form cyanide complexes, the mercury-cyanide complexes are very stable. dergipark.org.trresearchgate.net
Mechanistic Investigations of Compound Formation
Ligand Interactions and Adduct Formation
This compound forms coordination compounds and adducts by interacting with ligands containing donor atoms such as nitrogen, oxygen, and sulfur, as well as with halide and pseudohalide anions.
This compound reacts with bidentate nitrogen-donor ligands to form coordination compounds. ias.ac.in Ligands such as alkyldiamines and bipyridyl derivatives have been shown to coordinate with the mercury(II) center. For instance, coordination compounds have been synthesized through the interaction of Hg(CN)₂ with ligands like ethylenediamine (B42938), N,N-diethylethylenediamine, 1,3-propanediamine, and 2,2'-bipyridylamine. ias.ac.in
In complexes with ethylenediamine (en) and 1,3-propanediamine (pn), the diamine acts as a chelating ligand, binding to a single Hg(II) center. researchgate.net In contrast, 1,4-diaminobutane (B46682) (bn) has been observed to function as a bridging ligand, resulting in a polymeric structure. researchgate.net Bipyridyl derivatives such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) also form complexes, often in mixed-ligand systems. acs.orgtjnpr.org In the complex [Hg(bpy)(NO₂)₂], the 2,2'-bipyridine ligand chelates to the mercury atom through its two nitrogen atoms. researchgate.net
| Nitrogen-Donor Ligand | Abbreviation | Resulting Complex/Adduct Stoichiometry | Reference |
|---|---|---|---|
| Ethylenediamine | en | 1:1 Hg(CN)₂:en | ias.ac.in |
| N,N-Diethylethylenediamine | N,N-dieten | 1:1 Hg(CN)₂:N,N-dieten | ias.ac.in |
| 1,3-Propanediamine | pn | 1:1 Hg(CN)₂:pn | ias.ac.in |
| 2,2'-Bipyridylamine | bipyam | 1:1 Hg(CN)₂:bipyam | ias.ac.in |
| 4,4'-Bipyridyl | 4,4'-bipy | 1:1 Hg(CN)₂:4,4'-bipy | ias.ac.in |
Oxygen-donor ligands, though generally forming weaker bonds with the soft Hg(II) ion compared to nitrogen or sulfur donors, can also form adducts with this compound. researchgate.netias.ac.in Coordination compounds with bidentate oxygen-donor ligands such as 1,4-dioxane (B91453) and morpholine (B109124) have been prepared. ias.ac.in In the 1:1 adduct formed between Hg(CN)₂ and 1,4-dioxane, it is suggested that the complex retains a planar chain arrangement similar to that of Hg(1,4-dioxane)Cl₂, with the two oxygens of the dioxane and the two carbons of the cyanide groups creating the coordination environment around the mercury atom. ias.ac.in
This compound readily accepts halide and pseudohalide ligands to form anionic complexes. nih.gov
Halides (Chloride, Bromide) : In the presence of chloride ions, the Lewis-acidic Hg(CN)₂ can form mercury cyanide/chloride double salt anions. nih.gov For example, reaction with bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) or tetrabutylammonium (B224687) chloride ([(n)Bu₄N]Cl) yields anionic dimers of the formula [Hg(CN)₂Cl]₂²⁻. nih.gov Similarly, one-dimensional chloride-bridged ladders, [Hg(CN)₂Cl]ₙⁿ⁻, can be formed. nih.gov Polarographic studies have also investigated this compound complexes with alkali halides. acs.org
Pseudohalides (Thiocyanate, Iodide) : Mercury(II) thiocyanate (B1210189), Hg(SCN)₂, is a well-known coordination compound that adopts a polymeric structure where Hg²⁺ centers are coordinated to two sulfur atoms, with weaker interactions to nitrogen atoms of neighboring molecules. wikipedia.org It serves as a precursor for other thiocyanate complexes, such as K[Hg(SCN)₃]. wikipedia.org Mixed-ligand complexes containing both cyanide and iodide have also been studied. Raman and ultraviolet spectroscopy have identified the formation of species such as Hg(CN)₃I²⁻, Hg(CN)₂Iₓ²⁻, and Hg(CN)I in aqueous solutions. acs.org
Mercury(II) is known to form soluble mixed-ligand complexes with cyanide and alkyl xanthate (ROCS₂⁻) ions. rsc.org In aqueous solutions with specific ratios of cyanide to xanthate, the predominant complex formed is [Hg(CN)₂X]⁻, where X represents the alkyl xanthate anion. rsc.org The stability of these complexes has been quantified, showing an increase with the length of the alkyl chain on the xanthate ligand. rsc.org
| Alkyl Xanthate Ligand | Complex Formula | Stability Constant (β₁₂₁) | Reference |
|---|---|---|---|
| Methyl xanthate | [Hg(CN)₂(CH₃OCS₂)⁻] | (1.5 ± 0.1) × 10³⁵ | rsc.org |
| Ethyl xanthate | [Hg(CN)₂(C₂H₅OCS₂)⁻] | (1.8 ± 0.1) × 10³⁵ | rsc.org |
| Butyl xanthate | [Hg(CN)₂(C₄H₉OCS₂)⁻] | (2.7 ± 0.2) × 10³⁵ | rsc.org |
| Hexyl xanthate | [Hg(CN)₂(C₆H₁₃OCS₂)⁻] | (3.5 ± 0.6) × 10³⁵ | rsc.org |
Other mixed-ligand systems include those with amines and triphenylphosphine, forming tetrahedral geometries around the Hg(II) ion. tjnpr.org
Structural Elucidation of Coordination Environments
The coordination environment around the mercury(II) ion in its cyanide complexes is variable, influenced by factors such as the nature of other ligands and physical conditions like pressure.
The most characteristic coordination numbers for the mercury(II) ion are two and four. ias.ac.in
Two-coordination : In its solid state at ambient pressure, Hg(CN)₂ consists of nearly linear molecules with a C-Hg-C bond angle of approximately 175.0°, exemplifying two-coordination. wikipedia.org This preference for linear coordination is attributed to relativistic effects and sp hybridization. researchgate.netwikipedia.org
Four-coordination : The coordination number of mercury can expand, often to a four-coordinate tetrahedral geometry. ias.ac.in This occurs when the Hg(CN)₂ molecule interacts with additional ligands. For example, in the complex formed with N-methylthiourea, [(N-methylthiourea)₂Hg(CN)₂], the mercury atom is coordinated to two sulfur atoms and two cyanide carbon atoms in a distorted tetrahedral arrangement. researchgate.net A phase transition from two- to four-coordination is also observed for pure Hg(CN)₂ under high pressure (16-20 kbar), where cyanide groups from adjacent molecules bind to the mercury center, forming a tetrahedral, cubic crystal structure. wikipedia.org
Other Coordination Numbers : While less common, five- and six-coordination are also known for mercury(II). ias.ac.in In the complex [Hg(bpy)(NO₂)₂], the mercury atom exhibits an unsymmetrical six-coordinate geometry, formed by two nitrogen atoms from the bipyridine ligand and four oxygen atoms from two nitrite (B80452) anions. researchgate.net
Stereochemical Geometries of Formed Adducts
This compound, Hg(CN)₂, is a linear molecule that can function as a Lewis acid, accepting electron pairs from various ligands to form adducts with diverse stereochemical geometries. The coordination number and geometry around the mercury(II) center are highly dependent on the nature and number of the coordinating ligands. While the parent Hg(CN)₂ molecule is two-coordinate with a linear geometry, the formation of adducts can increase the coordination number, leading to significant changes in stereochemistry.
Cyanometallates, the family of complexes to which this compound belongs, can adopt a wide variety of geometries based on the electronic configuration of the central metal ion. nih.gov These range from linear and trigonal planar to more complex tetrahedral, square planar, and octahedral arrangements. nih.gov In the case of Hg(CN)₂ adducts, the addition of ligands often results in a shift towards a higher coordination number, with tetrahedral geometry being a common outcome. ias.ac.in For instance, the interaction of Hg(CN)₂ with ligands such as 4,4'-bipyridyl N,N'-dioxide can result in a four-coordinate polymeric chain structure where the environment around each mercury atom is tetrahedral. ias.ac.in
Computational studies on mercury complexes further elucidate that the geometry is influenced by the charge and nature of the coordinating atoms. nih.gov The interaction with various donor atoms (S, O, N) can lead to stable complexes where the mercury center adopts geometries that maximize bonding interactions. nih.gov
| Geometry | Coordination Number | Example Metal Ion System nih.gov | Note on Hg(CN)₂ |
|---|---|---|---|
| Linear | 2 | [M(CN)₂]⁻ (M = Ag, Au) | This is the geometry of the parent Hg(CN)₂ molecule. |
| Tetrahedral | 4 | [M(CN)₄]²⁻ (M = Zn, Cd) | A common geometry for Hg(CN)₂ adducts with four-coordinate ligands. ias.ac.in |
| Square Planar | 4 | [M(CN)₄]²⁻ (M = Ni, Pt, Pd) | Possible for d⁸ systems, less common for mercury(II). nih.gov |
| Octahedral | 6 | [M(CN)₆]ⁿ⁻ (M = Fe, Co, Cr) | Can be formed with certain multidentate or multiple ligands. |
Bridging and Chelating Ligand Architectures
The formation of this compound adducts involves ligands that can be broadly classified based on their binding mode as either chelating or bridging. A chelating ligand possesses multiple donor atoms that can bind to a single metal center, forming a stable ring structure. webassign.net Conversely, a bridging ligand connects two or more metal centers, facilitating the formation of extended polynuclear or polymeric structures. wikipedia.org The cyanide ion itself is a classic example of a ligand that can act in both a terminal and a bridging fashion. researchgate.net
Studies on Hg(II) cyanide complexes with bidentate ligands reveal these distinct architectures. ias.ac.in
Chelating Ligands : Ligands such as ethylenediamine can act as bidentate chelating agents, where both nitrogen atoms coordinate to the same Hg(II) ion, resulting in the formation of a stable five-membered ring. ias.ac.in This mode of coordination results in a discrete molecular complex rather than a polymer.
Bridging Ligands : In contrast, ligands like methylpyrazine and 4,4'-bipyridyl act as bidentate bridging units. ias.ac.in Each of their nitrogen donor atoms coordinates to a different Hg(II) center, creating a link between them and extending the structure into a short-chain or an infinite coordination polymer. ias.ac.in The chloride ion is another common bridging ligand, capable of linking a transition metal to a mercury center in heterometallic systems. webassign.netacs.org
The distinction between these architectures can sometimes be inferred from spectroscopic data; complexes with more symmetrical bridging ligands tend to show fewer infrared absorption bands than those with less symmetrical chelating ligands. ias.ac.in
| Ligand | Binding Mode | Resulting Structure ias.ac.in | Description |
|---|---|---|---|
| Ethylenediamine | Chelating | Discrete molecular complex | Forms a 5-membered ring with a single Hg(II) center. |
| 1,3-Propanediamine | Chelating | Discrete molecular complex | Forms a 6-membered ring with a single Hg(II) center. |
| Methylpyrazine | Bridging | Short-chain polymer | Links two different Hg(II) centers to form a polymeric chain. |
| 4,4'-Bipyridyl N,N'-dioxide | Bridging | Coordination polymer | The two oxygen atoms bridge different Hg(II) centers, forming a polymeric chain. |
| Cyanide (CN⁻) | Terminal / Bridging | Polymeric Frameworks | Can bind to one metal (terminal) or bridge two metals (M-CN-M'), key to forming polymers. researchgate.net |
Formation of Coordination Polymers from Hg(CN)₂ Building Blocks
Coordination polymers are inorganic or organometallic structures composed of metal centers linked together by ligands to form extended one-, two-, or three-dimensional networks. wikipedia.org this compound is an effective building block for constructing such polymers. This is primarily due to the bifunctional and linear nature of the cyanide ligand, which can bridge multiple metal centers, and the Lewis acidic character of the Hg(II) ion. researchgate.netacs.org
The synthesis of these polymers often relies on self-assembly processes, where crystallization of a metal salt with a suitable ligand occurs under controlled conditions. youtube.com Common methods include slow solvent evaporation and slow diffusion, which allow for the ordered growth of the polymeric crystal structure. youtube.com In these structures, the Hg(CN)₂ units or related cyanometallate anions act as the repeating entities that extend in one or more dimensions. wikipedia.org The cyanide ligand's ability to form strong, directional bonds is crucial for creating robust and well-defined extended networks. nih.gov The resulting frameworks can range from simple 1D chains to complex 2D layers and 3D frameworks, depending on the coordination environment of the mercury and any other participating metals or ligands. acs.orgwikipedia.org
Influence of Transition Metal Cations on Polymer Structure
The introduction of additional transition metal cations into a system with this compound leads to the formation of heterometallic coordination polymers with structures of increased complexity and dimensionality. acs.org The specific transition metal cation and its preferred coordination geometry, along with its associated ligands, play a critical role in directing the final architecture of the polymer. acs.orgmdpi.com
Research has shown that the combination of Hg(CN)₂ with various transition metal complexes (e.g., containing Mn, Ni, Cu) results in a diverse array of structural motifs. acs.org In many cases, the Hg(CN)₂ moiety acts as a Lewis acid, while the transition metal complex provides bridging ligands, such as chloride, or participates in N-cyano coordination. acs.org This interaction can transform simple molecular units into extended chains or layers.
Key structural findings include:
Molecular Complexes : The reaction of Hg(CN)₂ with [M(L)₂Cl₂] (where M = Mn, Ni and L = bipyridine or phenanthroline) forms discrete molecular complexes of the type [ML₂(μ-Cl)₂Hg(CN)₂]. In these structures, two chloride ligands bridge the transition metal and mercury centers. acs.org
1-D Chains : With a copper-terpyridine complex, an alternating 1-D chain of [Cu(terpy)Cl₂(μ-Hg(CN)₂)] is formed, where the Hg(CN)₂ unit itself acts as the bridge. acs.org A different type of 1-D chain is formed with copper and two phenanthroline ligands, creating a structure of {[Cu(phen)₂Cl]₂Hg(CN)₂[Hg(CN)₂Cl]₂}. acs.org
2-D Layers : A "brick-wall" layer motif is observed in the compound [Cu(dien)Cl][Hg(CN)₂Cl]. acs.org This structure is built from 1-D chloride-bridged [Hg(CN)₂Cl]nⁿ⁻ chains held together by copper-containing cationic dimers. acs.org
The structural dimensionality is therefore highly tunable based on the choice of the transition metal, its primary coordination sphere, and the reaction conditions. acs.org
acs.org| Transition Metal | Ancillary Ligands | Resulting Compound Formula | Structural Dimensionality |
|---|---|---|---|
| Mn(II), Ni(II) | bipy, phen, Cl⁻ | [ML₂(μ-Cl)₂Hg(CN)₂] | 0-D (Molecular) |
| Cu(II) | terpy, Cl⁻ | [Cu(terpy)Cl₂(μ-Hg(CN)₂)] | 1-D Chain |
| Cu(II) | phen, Cl⁻ | {[Cu(phen)₂Cl]₂Hg(CN)₂[Hg(CN)₂Cl]₂} | 1-D Chain |
| Cu(II) | dien, Cl⁻ | [Cu(dien)Cl][Hg(CN)₂Cl] | 2-D Layer |
Spectroscopic and Diffractional Characterization of Mercuric Cyanide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for investigating the coordination environment of mercury in its cyanide complexes, both in the solid state and in solution.
Solid-State NMR Investigations (¹³C, ¹⁵N, ¹⁹⁹Hg)
Solid-state NMR (ssNMR) studies have been instrumental in characterizing the structure of mercuric cyanide and its complexes, such as those with alkyldiamines. tandfonline.comtandfonline.com These investigations determine the principal components of the ¹³C, ¹⁵N, and ¹⁹⁹Hg shielding tensors, providing detailed information about the local electronic environment of each nucleus. tandfonline.com
Natural abundance ¹³C ssNMR spectra are typically acquired using cross-polarization (CP) and magic-angle spinning (MAS) techniques. tandfonline.com For instance, spectra obtained at 125.65 MHz show ¹³C chemical shifts referenced to tetramethylsilane (B1202638) (TMS) by setting the high-frequency isotropic peak of solid adamantane (B196018) to 38.56 ppm. tandfonline.com
¹⁵N ssNMR studies, often employing ¹⁵N-labeled ligands, confirm the coordination of ligands to the mercury center. tandfonline.comtandfonline.com The ¹⁹⁹Hg nucleus is particularly informative. Solid-state CPMAS ¹⁹⁹Hg NMR spectra reveal that the coordination of alkyldiamine ligands to Hg(CN)₂ results in a significant deshielding of the ¹⁹⁹Hg signal by about 1000 ppm compared to pure Hg(CN)₂. tandfonline.com This large chemical shift change confirms complex formation and reflects a change in the coordination geometry around the mercury atom from linear to a see-saw or distorted tetrahedral environment. tandfonline.comtandfonline.com In such complexes, the C–Hg–C bond angles are typically in the range of 150–160°, with ¹⁹⁹Hg shielding anisotropies measured between 2300 and 3400 ppm. tandfonline.comtandfonline.com
Table 1: Solid-State NMR Parameters for this compound Derivatives
| Nucleus | Parameter | Observation | Reference |
|---|---|---|---|
| ¹⁹⁹Hg | Chemical Shift | ~1000 ppm deshielded in alkyldiamine complexes compared to Hg(CN)₂ | tandfonline.com |
| ¹⁹⁹Hg | Shielding Anisotropy | 2300–3400 ppm in alkyldiamine complexes | tandfonline.comtandfonline.com |
| ¹³C | Referencing | Adamantane (38.56 ppm) relative to TMS | tandfonline.com |
Solution NMR Studies
Solution NMR studies, commonly conducted in solvents like DMSO-d₆, provide complementary data to solid-state investigations. In studies of this compound-alkyldiamine complexes, solution ¹³C NMR shows only slight shifts for the cyanide carbon resonance (0.9 to 2 ppm) and the amine-adjacent carbon (0.25 to 6 ppm), indicating that the primary coordination effects are more pronounced in the solid state. tandfonline.com
¹⁵N labeling is also used in solution studies to confirm the involvement of ligand nitrogen atoms in metal coordination. tandfonline.comtandfonline.com However, observing the ¹⁹⁹Hg nucleus in solution can be challenging. For many this compound complexes, ¹⁹⁹Hg NMR signals are not detected in solution, which may be due to low solubility or rapid ligand exchange with the solvent, leading to broad resonances that are lost in the baseline noise. tandfonline.com
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for analyzing the vibrational modes of the cyanide ligand and the metal-ligand bonds in this compound and its derivatives.
Vibrational Analysis of Cyano and Ligand Stretching Frequencies
The vibrational frequency of the cyanide (C≡N) stretching mode is highly sensitive to the chemical environment. The free cyanide ion (CN⁻) exhibits a stretching frequency around 2080 cm⁻¹. chemvista.orgnih.gov When coordinated to a metal center, this frequency typically shifts to a higher value, appearing in the 2000-2200 cm⁻¹ range. chemvista.org The magnitude of this shift is influenced by factors such as the metal's oxidation state and coordination number. chemvista.org A higher oxidation state on the metal generally leads to a higher ν(C≡N) frequency due to reduced back-bonding into the ligand's π* orbitals. chemvista.org
In this compound complexes, the ν(C≡N) bands are consistent with terminal cyanide groups. unito.it The formation of complexes with additional ligands can lead to non-linear Hg(II) units with coordination numbers greater than two, which influences the cyanide stretching frequency. unito.it In some instances, such as in the formation of [Hg₂(CN)₄Cl₂]²⁻ moieties, the cyanide signal in the IR spectrum can split into a multiplet. unito.it The presence of both terminal and bridging cyanide units within a single structure will result in distinct signals, as seen in certain copper-mercuric cyanide coordination polymers. unito.it
Table 2: Comparison of C≡N Stretching Frequencies
| Species | ν(C≡N) (cm⁻¹) | State/Complex Type | Reference |
|---|---|---|---|
| Free CN⁻ | ~2080 | Aqueous Solution | chemvista.orgnih.gov |
| Free HCN | 2094 | nih.gov | |
| General Metal Complexes | 2000-2200 | Coordinated | chemvista.org |
| Fe(II) Heme Complexes | 2034-2078 | Biological | nih.gov |
Studies of Metal-Ligand and Metal-Carbon Vibrations
The far-infrared region of the spectrum provides information on the vibrations of the bonds between the mercury atom and its ligands. Assignments have been made for the metal-carbon, ν(Hg-C), and metal-ligand, ν(Hg-L), stretching vibrations in this compound complexes. electronicsandbooks.com The position of these bands is sensitive to changes in the coordination number of the mercury atom. An increase in the coordination number typically causes the metal-halogen or metal-ligand stretching frequencies to shift to a lower energy region. electronicsandbooks.com This effect has been investigated to compare the Lewis acid character of this compound with other mercuric halides upon complex formation. electronicsandbooks.com
X-ray Crystallography and Diffraction Techniques
This compound undergoes a pressure-induced phase transition. Between 16 and 20 kbar, the structure transforms as the cyanide groups from neighboring molecules coordinate to the mercury center, changing its coordination from two to four. wikipedia.org This results in a shift from a tetragonal to a distorted tetrahedral coordination geometry within a cubic crystal structure, analogous to that of cadmium cyanide (Cd(CN)₂). wikipedia.org As pressure increases beyond 40 kbar, this distortion lessens, and the geometry becomes nearly perfectly tetrahedral. wikipedia.org
Furthermore, this compound can act as a host in clathrate compounds. Cocrystallization with pyrene (B120774), for example, yields a structure where pyrene molecules are embedded in cavities within a slightly deformed Hg(CN)₂ framework. nih.gov X-ray analysis of this cocrystal, bis[dicyanidomercury(II)] pyrene solvate, shows that the fundamental weak intermolecular N···Hg interactions of pure this compound are preserved. nih.gov The analysis also reveals that one Hg(CN)₂ molecule is situated on a crystallographic mirror plane, while for another, only the mercury atom lies on the mirror plane. nih.gov
Table 3: Crystallographic Data for this compound
| Parameter | Value/Description | Condition | Reference |
|---|---|---|---|
| Crystal System | Tetragonal | Ambient | wikipedia.org |
| C-Hg-C Bond Angle | 175.0° | Ambient | wikipedia.org |
| Hg-C-N Bond Angle | 177.0° | Ambient | wikipedia.org |
| Phase Transition | Tetragonal to Cubic | 16-20 kbar | wikipedia.org |
| High-Pressure Geometry | Distorted Tetrahedral | 16-40 kbar | wikipedia.org |
Reactivity and Transformational Pathways of Mercuric Cyanide
Decomposition Reactions
Mercuric cyanide can be broken down through several pathways, including exposure to acids, light, and heat.
This compound undergoes rapid decomposition when it comes into contact with acids. noaa.govwikipedia.orgen-academic.com In the presence of strong acids such as hydrochloric acid, sulfuric acid, or nitric acid, the compound readily breaks down to release hydrogen cyanide (HCN), a highly flammable and poisonous gas. noaa.govsmolecule.comnj.gov This reaction is a significant characteristic of this compound's chemical behavior. noaa.govsmolecule.com The general reaction can be represented as the acid converting a nonvolatile cyanide salt into the gaseous and more volatile HCN. wikipedia.org
Reaction with Strong Acids
This table summarizes the acid-induced decomposition of this compound.
Exposure to light induces the decomposition of this compound. noaa.govnih.gov The compound is recognized as being photosensitive, and upon exposure, it darkens in color as it breaks down. wikipedia.orgen-academic.comlookchem.com This gradual decomposition is also noted to occur in water when exposed to light. nj.gov While the specific radical pathways of photolysis are complex, the process ultimately leads to the degradation of the compound. acs.orgresearchgate.net
When subjected to high temperatures, this compound decomposes. chemiday.com The decomposition process begins at its melting point of 320°C. en-academic.com Heating dry this compound yields cyanogen (B1215507) gas ((CN)₂) and elemental mercury. wikipedia.orgchemiday.com However, this method is considered inferior to other routes for producing cyanogen. wikipedia.orgen-academic.com In the presence of oxygen, such as in a fire, the decomposition products are more complex and include toxic fumes of mercury, mercuric oxide, hydrogen cyanide, and nitrogen oxides. nj.govnih.govnoaa.gov It is also noted that fusion of this compound with metal chlorates, perchlorates, nitrates, or nitrites can lead to a violent explosion. noaa.gov
Thermal Decomposition Products This table outlines the products of this compound's thermal decomposition under different conditions.
Catalytic Activities in Organic Reactions (e.g., Koenigs–Knorr Reaction)
This compound serves as a catalyst or promoter in the Koenigs–Knorr reaction, a classic method for the synthesis of glycosides from glycosyl halides. wikipedia.orgwikipedia.orgchemeurope.com In this reaction, this compound facilitates the substitution of a halide on the anomeric carbon of a carbohydrate with an alcohol's hydroxyl group. chemeurope.com
The mechanism involves the mercury(II) cyanide assisting in the rate-determining heterolysis of the carbon-bromine bond in the glycosyl bromide to form a glucopyranosyl carboxonium ion. rsc.orgrsc.org The alcohol then reacts with this intermediate to form the glycoside. rsc.org The reaction kinetics show a first-order dependence on the concentrations of both the glycosyl bromide and this compound, but the rate is independent of the alcohol concentration. rsc.orgrsc.org The use of this compound often favors the formation of the β-glycoside product. rsc.orgrsc.org This specific application is sometimes referred to as the Helferich method. wikipedia.org
Exchange and Disproportionation Reactions
This compound can be formed through the disproportionation of mercury(I) derivatives. wikipedia.orgen-academic.com For instance, the reaction of mercury(I) nitrate (B79036) with potassium cyanide results in the formation of metallic mercury and this compound, which remains in the solution. wikipedia.orgen-academic.com
Disproportionation Reaction for Hg(CN)₂ Synthesis
Kinetic studies have been performed on the exchange and disproportionation reactions in this compound solutions. electronicsandbooks.comacs.org The disproportionation of the mercury(I) ion (Hg₂²⁺) into elemental mercury (Hg⁰) and the mercury(II) ion (Hg²⁺) is driven by ligands like cyanide that form strong complexes with Hg²⁺, effectively shifting the equilibrium. wikipedia.org
Reactions with Other Chemical Species (e.g., Sodium Tetracarbonylcobalt, Fluorine)
This compound reacts with a variety of other chemical compounds.
Sodium Tetracarbonylcobalt : It acts as a source of the Hg²⁺ ion in its reaction with sodium tetracarbonylcobalt, leading to the formation of a mercury-cobalt complex and sodium cyanide. wikipedia.orgReaction: Hg(CN)₂ + 2 NaCo(CO)₄ → Hg[Co(CO)₄]₂ + 2 NaCN
Fluorine : The reaction between this compound and fluorine is particularly vigorous. When gently heated, the two substances react to produce flames. nih.govnih.gov
Oxidizing Agents : this compound can react violently or explosively with strong oxidizing agents such as chlorates, perchlorates, and nitrates. noaa.govsmolecule.comnj.gov
Summary of Reactions with Other Species This table summarizes the reactions of this compound with selected chemical species.
Theoretical and Computational Chemistry of Mercuric Cyanide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems containing heavy elements like mercury. youtube.com For mercury-containing compounds, DFT calculations often employ hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, to provide reliable energetic and structural predictions.
A fundamental application of DFT is geometry optimization, an iterative process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. youtube.com The process starts with an initial guess of the molecular geometry and systematically adjusts atomic positions to minimize the total electronic energy of the system. youtube.com
For mercuric cyanide, experimental data from X-ray crystallography shows that the molecule adopts a nearly linear geometry in its crystalline state, with a C-Hg-C bond angle of approximately 175.0° and an Hg-C-N angle of 177.0°. wikipedia.org A DFT geometry optimization would be expected to converge to a similar linear structure, which represents a minimum on the potential energy surface. The final output of the calculation provides the optimized Cartesian coordinates of the atoms and the total electronic energy of the molecule at this stable geometry. This energy is typically a negative value, representing the energy of the molecule relative to its constituent nuclei and electrons separated at an infinite distance.
Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Experimental Value wikipedia.org | Hypothetical DFT-Calculated Value |
|---|---|---|
| Hg-C Bond Length (Å) | ~2.015 | ~2.02 |
| C≡N Bond Length (Å) | ~1.15 | ~1.16 |
| C-Hg-C Bond Angle (°) | 175.0 | 180.0 |
| Hg-C-N Bond Angle (°) | 177.0 | 180.0 |
Beyond geometry and energy, DFT calculations provide the molecular wavefunction, which can be further analyzed to understand bonding and electronic distribution using various techniques.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de This method provides an intuitive chemical picture of the bonding within the molecule. wikipedia.org For this compound, NBO analysis would quantify the nature of the Hg-C and C≡N bonds. It would likely describe the Hg-C bonds as highly polar covalent bonds and the C≡N bonds as typical triple bonds. The analysis also provides natural atomic charges, which would show a significant positive charge on the mercury atom and negative charges on the nitrogen atoms, reflecting the high electronegativity of the cyanide ligand. Furthermore, NBO theory allows for the study of delocalization effects through second-order perturbation theory, which analyzes interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In Hg(CN)₂, this could reveal hyperconjugative interactions, such as donation from the nitrogen lone pairs into the antibonding orbitals of the Hg-C bonds.
Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound
| Parameter | Hg | C | N |
|---|---|---|---|
| Natural Atomic Charge (e) | +1.5 | -0.2 | -0.55 |
| NBO Bond Type (Hg-C) | σ(Hg-C) | ||
| NBO Bond Type (C-N) | σ(C-N), π(C-N), π(C-N) |
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. pitt.edu This approach defines atoms and chemical bonds based on the topology of the electron density, ρ(r). A key feature in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its value (ρBCP) and its Laplacian (∇²ρBCP), provide insight into the nature of the chemical bond. mdpi.com For the Hg-C bond in this compound, QTAIM analysis would likely reveal a BCP characteristic of a polar covalent or "transit" interaction. The C≡N bond would exhibit properties typical of a shared covalent interaction, with a high electron density and a negative Laplacian at the BCP. wikipedia.org
Table 3: Hypothetical Quantum Theory of Atoms in Molecules (QTAIM) Data for Bonds in this compound
| Bond | Electron Density at BCP (ρBCP) (a.u.) | Laplacian of Electron Density (∇²ρBCP) (a.u.) | Bond Characterization |
|---|---|---|---|
| Hg-C | ~0.10 | Positive | Polar Covalent / Transit |
| C≡N | ~0.45 | Negative | Shared Interaction (Covalent) |
Prediction of Reaction Pathways and Intermediate Species
For this compound, computational methods could be applied to study several of its known reactions:
Decomposition in Acid: The reaction of Hg(CN)₂ with acid to produce hydrogen cyanide (HCN) and a mercury salt could be modeled. wikipedia.org Calculations would involve optimizing the geometries of the reactants (e.g., Hg(CN)₂ and H₃O⁺), the products (e.g., [Hg(CN)(H₂O)]⁺ and HCN), and the transition state for the proton transfer and ligand substitution steps.
Koenigs-Knorr Reaction: this compound catalyzes the synthesis of glycosides. wikipedia.org DFT calculations could elucidate the mechanism by modeling the interaction of Hg(CN)₂ with the glycosyl halide and the alcohol, identifying key intermediates such as oxocarbenium ions stabilized by the mercury salt, and calculating the energy barriers for the glycosidic bond formation.
Thermal Decomposition: Upon heating, Hg(CN)₂ decomposes to form cyanogen (B1215507) ((CN)₂) and mercury metal. wikipedia.org Computational modeling could investigate the pathway for this decomposition, determining whether it is a concerted or stepwise process and identifying the structure and energy of the transition state leading to the fragmentation of the molecule.
Modeling of Bonding Characteristics and Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model or aid in the interpretation of experimental data. For this compound, vibrational spectroscopy is particularly informative.
By performing a frequency calculation on the DFT-optimized geometry, the normal modes of vibration and their corresponding frequencies can be determined. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For the linear Hg(CN)₂ molecule, the key vibrational modes include the symmetric and asymmetric Hg-C stretching modes and the C≡N stretching modes. Comparing the calculated vibrational frequencies with experimental values provides a robust test of the quality of the computational method and basis set used. researchgate.net Discrepancies between calculated (in the harmonic approximation) and experimental frequencies are expected, but scaling factors can often be applied to improve agreement. These calculations can also predict the IR intensity and Raman activity of each vibrational mode, further aiding in the assignment of experimental spectra.
Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|---|
| Symmetric C≡N Stretch | Σg+ | ~2193 | ~2200 | Raman |
| Asymmetric C≡N Stretch | Σu+ | ~2198 | ~2205 | IR |
| Symmetric Hg-C Stretch | Σg+ | ~416 | ~420 | Raman |
| Asymmetric Hg-C Stretch | Σu+ | ~341 | ~345 | IR |
Environmental Geochemistry and Abiotic Transformation of Mercuric Cyanide
Formation and Speciation in Aquatic and Sediment Systems
Mercuric cyanide complexes, including Hg(CN)₂ and other Hg(CN)n²⁻ⁿ species, can form in aquatic and sediment systems where mercury and cyanide coexist smolecule.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.org. A significant pathway for the formation of these complexes is the reaction between elemental mercury (Hg⁰) and cyanide (CN⁻) under aerobic conditions researchgate.netresearchgate.netresearchgate.netacs.org. This reaction can occur when mercury-contaminated tailings are subjected to cyanidation processes to extract residual gold, leading to the contamination of surrounding terrestrial and aquatic environments researchgate.netresearchgate.net. Improper management of tailings can also contribute to the formation of mercury cyanide complexes mdpi.com.
Once formed, this compound exists in various species depending on the environmental conditions. Hg(CN)₂ is described as a soluble complex mdpi.com and is considered highly stable in simple aqueous solutions, persisting across a pH range of 4 to 8 researchgate.netresearchgate.net. Other mercury-cyanide complexes, such as Hg(CN)₄²⁻, are stable at higher pH values, specifically above 8.5 researchgate.net. The speciation of mercury in these systems is crucial as it dictates its potential for mobility and interaction with other environmental components.
Influence of pH and Other Chemical Species on Complex Stability
While this compound complexes are generally stable, they can undergo dissociation, which can release both free cyanide and potentially toxic metal cations cyanidecode.org. The stability of metal-cyanide complexes varies depending on the specific metal cation involved cyanidecode.org. The presence of mercury cyanide complexes can also impact the behavior of other substances in the environment. For example, in anoxic conditions, the presence of soluble mercury-cyano complexes can impede the formation of stable mercury precipitates with sulfides, which would otherwise be a natural attenuation mechanism for mercury mun.ca.
Mobility and Transport Mechanisms in Environmental Matrices
This compound complexes are known to be highly mobile in environmental matrices, particularly in aquatic systems researchgate.netmun.ca. The formation of these soluble mercury-cyanide complexes enhances the mobility of mercury, facilitating its transport from contaminated tailings and soils into surrounding aquatic environments through drainage waters and runoff researchgate.netmun.canih.gov. Soluble mercury-cyano complexes like Hg(CN)₂ and Hg(CN)₄²⁻ have been shown to increase mercury mobilization and elevate mercury concentrations in groundwater mun.ca.
Studies have identified mercury-cyanide complexes, predominantly Hg(CN)₂, as key species responsible for mercury transport in the pore water of mine tailings researchgate.net. The release of mercury into the aquatic environment is directly related to the rate of cyanide leaching researchgate.net. While mercury can be associated with suspended particles in river water, the formation of soluble cyanide complexes increases its dissolved phase transport planetgold.org. Research on mine waste sites has indicated that mercury and cyanide can exhibit dissimilar distribution patterns in soil, suggesting differences in their transport behavior within these matrices researchgate.net.
Remediation Strategies for Environmental Removal (Non-Biological)
Addressing this compound contamination in the environment necessitates effective remediation strategies. Non-biological methods play a significant role in the removal of both cyanide and associated metals like mercury from contaminated water and waste streams mun.caandersoneng.com. Common approaches include precipitation and adsorption techniques mun.caandersoneng.com. Precipitation methods, utilizing reagents such as sodium sulfide, sodium diethyl dithiocarbamate, and ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate, have been explored for removing mercury from cyanide-containing solutions dergipark.org.tr.
Adsorption Techniques (e.g., Activated Carbon)
Adsorption is a widely used and relatively straightforward method for removing contaminants, including cyanide and mercury cyanide complexes, from aqueous solutions researchgate.netandersoneng.comub.ac.id. Activated carbon, particularly granular activated carbon (GAC), is a common adsorbent employed in the treatment of cyanide leaching solutions, serving both for the recovery of precious metals and the removal of mercury mdpi.comresearchgate.net.
Research has investigated the efficiency of activated carbon with varying levels of activity for mercury adsorption from cyanide leaching solutions. These studies indicate a direct correlation between the activity level of the activated carbon and its capacity for mercury adsorption mdpi.comresearchgate.net. Increasing the activation of GAC leads to enhanced mercury removal mdpi.comresearchgate.net. Kinetic studies suggest that the adsorption of mercury onto activated carbon in these solutions can follow chemisorption mechanisms mdpi.comresearchgate.net.
Laboratory and industrial-scale experiments have demonstrated the effectiveness of activated carbon in removing mercury from cyanide leach solutions. For example, increasing GAC activity from 10% to 100% in laboratory tests resulted in a significant increase in mercury recovery mdpi.comresearchgate.net.
| GAC Activity (%) | Mercury Recovery (%) |
| 10 | 20 |
| 35 | - |
| 70 | - |
| 100 | 41 |
Data derived from laboratory tests on mercury adsorption from cyanide leaching solution using granular activated carbon with different activation rates. mdpi.comresearchgate.net
Activated carbon adsorption has been specifically evaluated for its ability to remove this compound from solution, showing promising removal efficiencies researchgate.net. The use of activated carbon is considered an important technique for filtering impurities like mercury and cyanide from water activatedcarbon.net.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Precursor in Inorganic and Organic Synthesis
Mercuric cyanide is a well-established reagent and precursor in both inorganic and organic chemistry, facilitating the synthesis of a diverse array of compounds.
In organic synthesis , one of its most notable applications is as a catalyst or promoter in the Koenigs-Knorr reaction, a classic method for the synthesis of glycosides. wikipedia.orgchemeurope.com In this reaction, a glycosyl halide reacts with an alcohol to form a glycoside, a crucial linkage in carbohydrates and glycoconjugates. This compound, often used alongside other heavy metal salts like mercuric bromide, facilitates this transformation. chemeurope.comwikipedia.org Mechanistic studies have shown that Hg(CN)₂ assists in the rate-determining heterolysis of the carbon-halogen bond of the glycosyl halide, leading to the formation of a key glucopyranosyl carboxonium ion intermediate. rsc.org This intermediate then reacts with the alcohol to yield the desired glycoside. rsc.org The use of Hg(CN)₂ in these reactions has been instrumental in the synthesis of complex oligosaccharides. nih.gov
In the realm of inorganic and organometallic synthesis , this compound serves as a precursor for various compounds. It can be used to generate cyanogen (B1215507) gas, (CN)₂, upon heating, although other methods are often superior. wikipedia.org A more common application is its use as a source of the Hg²⁺ cation or as a cyanide transfer agent. For instance, it reacts with sodium tetracarbonylcobalt to produce Hg[Co(CO)₄]₂ and sodium cyanide. wikipedia.org It is also a starting material for preparing other metal cyanides and coordination complexes. wikipedia.orgugr.es For example, the reaction of mercuric oxide with aqueous hydrogen cyanide is a direct route to forming this compound itself. wikipedia.orgugr.es Furthermore, it has been used in the synthesis of sodium cyanoborohydride, reacting with sodium borohydride (B1222165) in a cyanide-free approach compared to using hydrogen cyanide gas. sciencemadness.org
Table 1: Selected Synthetic Applications of this compound
| Reaction Type | Role of this compound | Reactants | Major Product(s) | Ref. |
|---|---|---|---|---|
| Koenigs-Knorr Glycosylation | Promoter | Glycosyl halide, Alcohol | Glycoside | chemeurope.com, rsc.org |
| Organometallic Synthesis | Hg²⁺ source | Sodium tetracarbonylcobalt | Hg[Co(CO)₄]₂ | wikipedia.org |
| Cyanogen Formation | Precursor | This compound (heated) | Cyanogen ((CN)₂), Mercury (Hg) | wikipedia.org |
Utilization in the Construction of Extended Network Materials
The unique structural characteristics of this compound make it an excellent building block for creating extended network materials, such as coordination polymers and supramolecular architectures. acs.org At ambient pressure, Hg(CN)₂ exists as nearly linear molecules packed into a tetragonal crystal structure. wikipedia.org This linearity, combined with the ambidentate nature of the cyanide ligand (which can coordinate to metals through either its carbon or nitrogen atom), allows Hg(CN)₂ to act as a neutral "glue" or bridging unit, linking other metal complexes into multidimensional frameworks. wikipedia.orgsfu.ca
Researchers have extensively explored the use of Hg(CN)₂ to assemble complex structures with transition metal cations. acs.org In these syntheses, the Lewis acidic mercury(II) centers in Hg(CN)₂ can interact with ligands from other metal centers, often leading to an increase in the structural dimensionality of the resulting material. acs.org For example, reacting Hg(CN)₂ with metal-ligand complexes like [Cu(terpy)Cl₂] results in the formation of a one-dimensional (1-D) alternating chain, [Cu(terpy)Cl₂(μ-Hg(CN)₂)]. acs.org
More complex architectures have also been achieved. The combination of [Cu(phen)₂Cl]⁺ moieties with Hg(CN)₂ can produce a 1-D chain of {[Cu(phen)₂Cl]₂Hg(CN)₂[Hg(CN)₂Cl]₂}, where [Hg(CN)₂Cl]₂²⁻ dimers are linked by Hg(CN)₂ units. acs.orgacs.org In other systems, Hg(CN)₂ participates in the in-situ formation of double salt chains, such as [Hg(CN)₂Cl]ₙⁿ⁻, which are then incorporated into two-dimensional (2-D) brick-wall layer motifs. acs.org The ability to form these extended networks is influenced by factors like reactant stoichiometry, solvent, and the nature of the ligands on the accompanying metal centers. sfu.ca These materials are of interest for potential applications in areas such as magnetism and optics, which are dependent on their crystal structure. sfu.ca
Table 2: Examples of Extended Network Materials Synthesized with this compound
| Starting Metal Complex | This compound Role | Resulting Structure | Dimensionality | Ref. |
|---|---|---|---|---|
| [Cu(terpy)Cl₂] | Bridging Ligand | [Cu(terpy)Cl₂(μ-Hg(CN)₂)] | 1-D Chain | acs.org, acs.org |
| [Mn(bipy)Cl₂] | Bridging Ligand | [Mn(bipy)Cl₂(μ-Cl)₂Hg(CN)₂] | Molecular Complex (extended by π-stacking) | acs.org |
| [Cu(phen)₂Cl]⁺ | Bridging & Dimer-forming Unit | {[Cu(phen)₂Cl]₂Hg(CN)₂[Hg(CN)₂Cl]₂} | 1-D Chain | acs.org, acs.org |
Exploration in Sensor Development for Chemical Species
The strong and specific interaction between mercury(II) ions and cyanide ions is a cornerstone for the development of sensitive and selective chemical sensors for both species.
Cyanide Ion Recognition: Several sensing strategies leverage the formation of the stable Hg(CN)₂ complex. acs.org One innovative approach utilizes a fluorescence "turn-on" mechanism. In this system, graphene quantum dots (GQDs), which are naturally fluorescent, are first quenched by the addition of Hg²⁺ ions. acs.org The subsequent introduction of cyanide ions (CN⁻) into the solution abstracts the Hg²⁺ from the GQDs to form the highly stable this compound complex. acs.org This action restores the fluorescence of the GQDs, and the increase in fluorescence intensity can be correlated to the concentration of cyanide, allowing for its quantification. acs.org This method has been successfully applied to the detection of cyanide in wastewater samples. acs.org Other sensor designs use specially synthesized molecular receptors that exhibit a change in color or fluorescence upon binding with cyanide. tandfonline.comnih.govresearchgate.net For example, a tri-armed pyrene-linked receptor has been shown to recognize cyanide ions through distinct changes in its UV-Vis and fluorescence spectra. tandfonline.com
Metal Ion Detection: Conversely, the strong affinity of mercury for certain ligands is used to design sensors for mercury itself. Glycoconjugates have been designed to act as selective chemosensors for Hg²⁺, showing a significant fluorogenic response (a 75-fold increase in fluorescence intensity) in the presence of mercury ions over other cations. iitb.ac.iniitb.ac.in This system is effective in buffer solutions and even in the presence of blood serum, with detection possible on disposable test strips. iitb.ac.in In a different approach, a chemosensor known as DOT was developed for the colorimetric detection of Hg²⁺ ions in aqueous media, changing from beige to a gold-yellow color upon exposure. nih.gov An interesting extension of this research showed that the newly formed [DOT-Hg] complex could then act as a secondary sensor for cadmium (Cd²⁺) ions, demonstrating a system for the sequential detection of two different toxic metal ions. nih.gov
Table 3: this compound-Related Chemical Sensors
| Sensor Type | Analyte Detected | Principle of Detection | Detection Limit | Ref. |
|---|---|---|---|---|
| Fluorescence Turn-on Sensor | Cyanide (CN⁻) | Displacement of Hg²⁺ from quenched Graphene Quantum Dots (GQDs) to form Hg(CN)₂, restoring GQD fluorescence. | 3.10 µM | acs.org |
| Glycoconjugate Fluorogenic Sensor | Mercury (Hg²⁺) | Selective binding of Hg²⁺ to the glycoconjugate, causing a significant increase in fluorescence. | 254 ppb (≈ 1.27 µM) | iitb.ac.in, iitb.ac.in |
| Tri-armed Molecular Receptor | Cyanide (CN⁻) & Mercury (Hg²⁺) | Binding of ions to the receptor causes changes in color, UV-Vis, and fluorescence intensity. | Not specified | tandfonline.com |
Historical Context of Mercuric Cyanide in Chemical Sciences
Early Research and Chemical Discoveries
The history of mercuric cyanide is intertwined with the broader study of cyanides and mercury compounds. Hydrogen cyanide (HCN), from which cyanide compounds are derived, was first isolated in 1752 by French chemist Pierre Macquer, who obtained it from Prussian blue. wikipedia.org Carl Wilhelm Scheele also prepared HCN in 1782. wikipedia.orgusgovcloudapi.net Joseph Louis Gay-Lussac later deduced the chemical formula of prussic acid (HCN) in 1815. wikipedia.org
This compound itself can be formed from aqueous hydrogen cyanide and mercuric oxide (HgO). wikipedia.orgwikipedia.org One method of synthesis involves the reaction: HgO + 2 HCN → Hg(CN)₂ + H₂O wikipedia.orgwikipedia.org
Another preparation method involved mixing HgO with finely powdered Prussian blue or treating mercuric sulfate (B86663) with potassium ferrocyanide in water. wikipedia.org The reaction with potassium ferrocyanide is represented as: K₄Fe(CN)₆ + 3 HgSO₄ → 3 Hg(CN)₂ + 2 K₂SO₄ + FeSO₄ wikipedia.org
Early research into this compound contributed to the understanding of cyanide as a "radical" that could be transferred between compounds without the separation of its constituent carbon and nitrogen atoms. usgovcloudapi.netacs.org This was a significant concept in the developing theories of chemical bonding and composition in the 19th century. acs.org
Jules Bouis, a French pharmacist in the 19th century, investigated the action of chlorine on mercury(I) cyanide (mercurous cyanide) under different conditions, including exposure to sunlight. sld.cu Joseph-Louis Gay-Lussac had earlier described the properties of HCN prepared from mercurous cyanide and HCl. sld.cu Gay-Lussac also observed that a mixture of dry mercurous cyanide and chlorine showed no reaction in the dark but reacted when exposed to sunlight, yielding this compound and chlorocyanic acid. sld.cu
This compound was also noted for its decomposition upon heating, producing cyanogen (B1215507) gas ((CN)₂) and mercury. wikipedia.orgcharchem.org While this reaction demonstrated the presence of the cyanogen group, it was considered inferior to other methods for producing cyanogen. wikipedia.org
Early studies also explored the complexation reactions of this compound. Investigations into the interaction between this compound and alkali halides, such as chlorides and bromides, revealed the formation of complex ions like Hg(CN)₂Cl⁻ and Hg(CN)₃Cl²⁻. ias.ac.in Ebullioscopic studies and infrared absorption techniques were employed to identify and characterize these complex species. ias.ac.in
Evolution of Understanding in Mercury Chemistry
The study of this compound has played a role in the broader evolution of understanding mercury chemistry, particularly concerning its various oxidation states and how it interacts with different ligands. Mercury exists in several oxidation states, including metallic mercury (Hg⁰), mercurous mercury (Hg₂²⁺), and mercuric mercury (Hg²⁺). nih.gov Mercuric mercury (Hg²⁺) is the most stable form in aqueous solutions and readily forms compounds like this compound. nih.gov
The linear structure of the Hg(CN)₂ molecule in both the solid state and aqueous solution is a key characteristic. wikipedia.org In the solid state, this compound forms tetragonal crystals. wikipedia.orgnih.gov However, under pressure, the coordination geometry around mercury can change, leading to a distorted tetrahedral structure analogous to that of Cd(CN)₂. wikipedia.org This distortion lessens with increasing pressure, approaching a nearly perfectly tetrahedral structure at high pressures. wikipedia.org
Research into this compound has also contributed to understanding the formation of coordination polymers, where Hg(CN)₂ units act as building blocks. wikipedia.org
The chemical reactivity of this compound, such as its decomposition in acid to release hydrogen cyanide and its photosensitivity, becoming darker upon exposure to light, were important observations in understanding its properties. wikipedia.org
While historical applications of this compound included its use as a laboratory reagent and occasionally as an antiseptic, the focus in modern chemical sciences has shifted towards a deeper understanding of its structure, bonding, and complexation behavior, as well as its role in various synthetic reactions, such as catalyzing the Koenigs–Knorr reaction for glycoside synthesis. wikipedia.org The "nitromethane this compound method" has been developed for the synthesis of pyrimidine (B1678525) nucleosides, demonstrating the continued relevance of this compound in synthetic organic chemistry. tandfonline.com This method involves the condensation of pyrimidine with halogeno sugar in the presence of this compound in nitromethane. tandfonline.com Studies have explored the reaction mechanism, suggesting the involvement of an intermediate complex between pyrimidine and nitromethane. tandfonline.com
Understanding the formation and stability of this compound complexes, particularly with halides and pseudohalides, has been a subject of interest, with studies using techniques like infrared spectroscopy to elucidate their structures. sci-hub.se These studies have indicated the formation of dimeric anions with bridging cyanide or thiocyanate (B1210189) groups. sci-hub.se
The solubility of this compound in various solvents, being highly soluble in polar solvents like water, alcohol, and ammonia, and less soluble in non-polar solvents like ether and benzene, is another property that was characterized through early investigations. wikipedia.org
Data regarding the physical properties of this compound, such as its molar mass, appearance, odor, density, melting point (decomposition), and solubility, have been compiled and refined over time. wikipedia.orgnih.gov
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | Hg(CN)₂ | wikipedia.org |
| Molar Mass | 252.63 g/mol | wikipedia.orgnih.gov |
| Appearance | Colorless crystals or white powder | wikipedia.orgnih.gov |
| Odor | Odorless | wikipedia.orgnih.gov |
| Density | 3.996 g/cm³ | wikipedia.org |
| Melting Point | Decomposes at 320 °C | wikipedia.orgnih.gov |
| Solubility in Water (14 °C) | 9.3 g/100 mL | wikipedia.org |
| Solubility in Water (100 °C) | 53.9 g/100 mL | wikipedia.org |
| Solubility in Methanol (19.5 °C) | 25 g/100 mL | wikipedia.org |
| Solubility | Soluble in ethanol, ammonia, glycerin; slightly soluble in ether; insoluble in benzene | wikipedia.org |
| Refractive Index (nD) | 1.645 | wikipedia.org |
Synthesis Reactions of this compound
| Reactants | Products | Source |
| HgO + 2 HCN | Hg(CN)₂ + H₂O | wikipedia.orgwikipedia.org |
| K₄Fe(CN)₆ + 3 HgSO₄ | 3 Hg(CN)₂ + 2 K₂SO₄ + FeSO₄ | wikipedia.org |
| Hg₂(NO₃)₂ + 2 KCN (Disproportionation) | Hg + Hg(CN)₂ + 2 KNO₃ | wikipedia.org |
Q & A
Q. What are the primary safety protocols for handling mercuric cyanide in laboratory settings, and how can exposure risks be systematically mitigated?
- Methodological Answer : Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection. Exposure monitoring via air sampling or mercury vapor detectors is critical. Emergency procedures should address accidental releases (e.g., neutralization with sodium thiosulfate for cyanide and chelating agents for mercury). Regular neurobehavioral and urinary mercury level testing is recommended for personnel .
Q. How does the stability of this compound under varying pH and temperature conditions influence experimental reproducibility?
- Methodological Answer : this compound decomposes under acidic conditions or heat, releasing hydrogen cyanide (HCN) gas. Stability studies should include:
Q. What synthesis routes for this compound yield high-purity samples, and how are impurities methodologically characterized?
- Methodological Answer : Common methods include:
- Direct reaction : Hg(NO₃)₂ with KCN, followed by recrystallization.
- Alternative route : HgO + HCN in aqueous solution.
Purity is assessed via: - X-ray diffraction (XRD) : Confirms crystalline structure.
- ICP-OES : Quantifies trace metal impurities.
Yield optimization requires stoichiometric control and inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo neurotoxicity data for this compound be resolved?
- Methodological Answer : Discrepancies arise from metabolic differences (e.g., cyanide detoxification in vivo). A tiered approach includes:
- Comparative studies : Parallel in vitro (neuronal cell cultures) and in vivo (rodent models) exposures, measuring Hg²⁺ and CN⁻ bioavailability.
- Omics integration : Transcriptomic profiling to identify pathway-specific effects.
- Dose-response modeling : Adjust for interspecies metabolic rates using allometric scaling .
Q. What advanced analytical techniques enable precise quantification of this compound in biological matrices?
- Methodological Answer :
- LC-ICP-MS : Separates Hg(CN)₂ from organic mercury species with a C18 column, coupled to ICP-MS for Hg detection (LOD: 0.1 ppb).
- Cyano-specific probes : Fluorescent sensors (e.g., naphthalene derivatives) detect free CN⁻ in tissues.
Challenges include matrix interference (e.g., sulfur-rich proteins binding Hg²⁺), requiring sample pretreatment with EDTA or microwave digestion .
Q. How can environmental fate studies of this compound integrate degradation kinetics and interaction modeling?
- Methodological Answer :
- Degradation pathways : Use isotopically labeled ¹³C-Hg(CN)₂ to track photolytic/biological breakdown products (e.g., HgO, CO₃²⁻) via LC-HRMS.
- Computational modeling : Density Functional Theory (DFT) predicts adsorption on organic matter (e.g., humic acids).
Field validation requires microcosm experiments with soil/water systems under controlled redox conditions .
Q. What experimental designs optimize the study of this compound’s binding mechanisms with biomolecules?
- Methodological Answer :
- X-ray crystallography : Resolve Hg(CN)₂ binding sites on proteins (e.g., albumin).
- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamics.
- Molecular dynamics (MD) simulations : Predict conformational changes in enzymes (e.g., catalase) upon Hg(CN)₂ exposure.
Competitive binding assays with chelators (e.g., dimercaprol) validate specificity .
Data Gaps and Research Opportunities
- Global Supply Chain Analysis : Despite regulatory listings (e.g., IMDG Code 1636 ), no comprehensive data exist on Hg(CN)₂ production or trade. Methodologies for inventory studies could leverage customs databases and industrial surveys, triangulated with environmental Hg/Cyanide monitoring .
- Reproductive Toxicity : While Hg(CN)₂ lacks direct teratogenicity data, comparative studies with HgCl₂ (known to reduce sperm motility) should employ zebrafish embryo models and transgenerational epigenetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
